EN884: A Covalent Recruiter for Targeted Protein Degradation via the SKP1-CUL1-F-box (SCF) E3 Ligase Complex
EN884: A Covalent Recruiter for Targeted Protein Degradation via the SKP1-CUL1-F-box (SCF) E3 Ligase Complex
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of EN884, a novel, cysteine-reactive covalent ligand that targets the S-Phase Kinase-Associated Protein 1 (SKP1). SKP1 is an essential adaptor protein within the SKP1-CUL1-F-box (SCF) E3 ubiquitin ligase complex, a critical component of the ubiquitin-proteasome system responsible for the degradation of a multitude of cellular proteins. The discovery of EN884 opens new avenues for therapeutic intervention by enabling the recruitment of the SCF complex for targeted protein degradation (TPD), a strategy with significant potential in drug development.
Discovery and Covalent Engagement of SKP1
EN884 was identified as a potent binder of SKP1 through a competitive activity-based protein profiling (ABPP) screen.[1][2] A library of 1284 cysteine-reactive covalent ligands was screened for their ability to displace a fluorophore-conjugated iodoacetamide probe (IA-rhodamine) from the purified human SKP1-FBXO7-CUL1-RBX1 complex.[1][3] EN884 emerged as the top hit, demonstrating a dose-dependent inhibition of probe labeling.[1]
The molecule contains a cysteine-reactive acrylamide "warhead" that facilitates its covalent interaction. Subsequent mass spectrometry analysis confirmed that EN884 covalently modifies a specific cysteine residue, C160, on the SKP1 protein. This interaction is crucial for its function as a recruiter for the SCF complex. Interestingly, EN884's binding to SKP1 is observed when SKP1 is part of the larger Cullin-RING E3 ligase complex, but not to SKP1 alone, suggesting that the compound may recognize a conformation of SKP1 present within the assembled ligase. It is hypothesized that EN884 binds at the interface between SKP1 and F-box proteins, potentially engaging with a subset of SKP1 proteins associated with specific CUL1 substrate receptors.
Quantitative Data Summary
The following tables summarize the key quantitative findings related to the discovery and characterization of EN884's interaction with SKP1.
| Table 1: Activity-Based Protein Profiling (ABPP) Screen | |
| Parameter | Observation |
| Screening Method | Competitive gel-based ABPP |
| Library Size | 1284 cysteine-reactive covalent ligands |
| Target Complex | Purified human SKP1-FBXO7-CUL1-RBX1 |
| Probe | Iodoacetamide-rhodamine (IA-rhodamine) |
| Screening Concentration | 50 µM |
| Top Hit | EN884 |
| Result | EN884 showed the most significant, dose-response inhibition of IA-rhodamine labeling of SKP1. |
| Table 2: Mass Spectrometry Analysis of EN884-SKP1 Interaction | |
| Parameter | Finding |
| Method | Tandem Mass Spectrometry (MS/MS) of tryptic digests |
| Sample | SKP1-FBXO7-CUL1-RBX1 complex incubated with EN884 (50 µM) for 1 hour. |
| Site of Modification | Cysteine 160 (C160) of SKP1. |
| Significance | Confirmed the direct covalent binding and identified the specific amino acid residue on SKP1 targeted by EN884. |
Mechanism of Action: Hijacking the SCF Complex for Targeted Protein Degradation
The ability of EN884 to covalently bind to the essential adaptor protein SKP1 makes it a valuable tool for Proteolysis Targeting Chimera (PROTAC) applications. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a specific protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome.
By linking a derivative of EN884 to a ligand for a target protein, it is possible to create PROTACs that utilize the SCF complex for degradation. This has been successfully demonstrated with the degradation of neo-substrates such as Bromodomain-containing protein 4 (BRD4) and the Androgen Receptor (AR). For instance, a series of PROTACs (SJH1-51A, SJH1-51B, SJH1-51C, and SJH1-51D) were synthesized by linking an EN884 derivative to the BET family inhibitor JQ1. The most effective of these, SJH1-51B, which features a C4 alkyl linker, robustly degraded the short isoform of BRD4 in HEK293T cells.
The degradation mediated by these SKP1-based PROTACs is dependent on the ubiquitin-proteasome system. This was confirmed by experiments showing that the degradation of BRD4 by SJH1-51B was prevented by pre-treatment with the proteasome inhibitor bortezomib. Furthermore, the activity of these PROTACs was attenuated by the NEDDylation inhibitor MLN4924, confirming the requirement for an active Cullin-RING ligase. Crucially, knockdown of SKP1 completely abolished the degradation of BRD4, demonstrating the specific reliance on SKP1 for this process.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental logic.
Caption: Canonical SCF E3 ubiquitin ligase ubiquitination pathway.
Caption: EN884 covalently binds to Cysteine 160 of SKP1 within the SCF complex.
Caption: Experimental workflow for the Activity-Based Protein Profiling (ABPP) screen.
Caption: Mechanism of targeted protein degradation using an EN884-based PROTAC.
Detailed Experimental Protocols
-
Complex Preparation: Use purified human SKP1-FBXO7-CUL1-RBX1 complex for the assay.
-
Ligand Incubation: Incubate the purified complex with either DMSO (vehicle control) or compounds from the cysteine-reactive covalent ligand library (e.g., at 50 µM) in a suitable buffer (e.g., PBS) for 1 hour at room temperature.
-
Probe Labeling: Add the iodoacetamide-rhodamine (IA-rhodamine) probe to the mixture and incubate for another hour at room temperature in the dark.
-
Quenching and Denaturation: Quench the labeling reaction by adding 4x Laemmli sample buffer with DTT. Boil the samples at 95°C for 5 minutes.
-
Gel Electrophoresis: Separate the proteins by SDS-PAGE.
-
Imaging: Visualize the rhodamine fluorescence by scanning the gel using a fluorescence gel scanner.
-
Analysis: Quantify the band intensities corresponding to SKP1. The reduction in fluorescence intensity in the presence of a test compound compared to the DMSO control indicates competitive displacement of the probe, signifying that the compound binds to SKP1.
-
Sample Preparation: Incubate the purified SKP1-FBXO7-CUL1-RBX1 complex with a high concentration of EN884 (e.g., 50 µM) for 1 hour at room temperature.
-
Denaturation and Reduction: Denature the proteins using urea, and reduce disulfide bonds with DTT.
-
Alkylation: Alkylate free cysteine residues with iodoacetamide to prevent non-specific disulfide bond formation.
-
Tryptic Digestion: Dilute the sample to reduce the urea concentration and perform an overnight digestion with sequencing-grade trypsin at 37°C.
-
Desalting: Desalt the resulting peptide mixture using a C18 solid-phase extraction column.
-
LC-MS/MS Analysis: Analyze the peptides using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Data Analysis: Search the acquired MS/MS spectra against a protein database containing the sequence of human SKP1. Specifically look for spectra matching tryptic peptides of SKP1 with a mass shift corresponding to the addition of EN884 on cysteine residues. The MS/MS fragmentation pattern will confirm the exact site of covalent modification (C160).
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T or MDA-MB-231) and allow them to adhere. Treat the cells with the EN884-based PROTAC (e.g., SJH1-51B) at various concentrations and for different time points. Include a DMSO vehicle control.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate with a primary antibody for a loading control (e.g., anti-GAPDH or anti-Actin).
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control and normalized to the loading control.
Conclusion and Future Directions
EN884 represents a significant advancement in the field of targeted protein degradation. It is a first-in-class covalent recruiter that successfully hijacks the essential SKP1 adaptor protein of the SCF E3 ligase complex. The proof-of-concept studies demonstrating the degradation of high-value cancer targets like BRD4 and the Androgen Receptor highlight the therapeutic potential of this approach. By targeting a core and essential component of the ubiquitin-proteasome machinery, SKP1-based PROTACs may offer a strategy to overcome resistance mechanisms that can arise with PROTACs that rely on non-essential E3 ligases. While EN884 and its initial PROTAC derivatives are early-stage discoveries, they provide a strong foundation for further medicinal chemistry optimization to improve potency, selectivity, and overall drug-like properties. Future work will likely focus on structural studies to elucidate the precise binding mode of EN884 within the SKP1-F-box interface and the kinetics of ternary complex formation to guide the design of next-generation SKP1 recruiters.
